molecular formula C20H17ClN2O6S B2837316 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide CAS No. 1170890-17-1

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide

Cat. No.: B2837316
CAS No.: 1170890-17-1
M. Wt: 448.87
InChI Key: AFIGVPMMUZSAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide is a structurally complex small molecule featuring multiple pharmacophoric motifs:

  • Sulfamoyl bridge: The sulfamoyl group (-SO₂NH-) links the furan core to the benzo[d][1,3]dioxol-5-ylmethyl moiety, a structural feature often associated with enhanced solubility and target binding affinity.
  • Benzo[d][1,3]dioxol-5-ylmethyl group: This electron-rich aromatic system (also present in natural products like safrole) may influence pharmacokinetic properties such as membrane permeability.
  • 2-Chlorobenzyl substituent: The chloro-aromatic group likely contributes to lipophilicity and π-π stacking interactions with biological targets.

The compound’s molecular formula is C₂₀H₁₈ClN₂O₆S, with a molecular weight of 473.89 g/mol.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[(2-chlorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S/c21-15-4-2-1-3-14(15)11-22-20(24)17-7-8-19(29-17)30(25,26)23-10-13-5-6-16-18(9-13)28-12-27-16/h1-9,23H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIGVPMMUZSAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(O3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:

    Formation of the Furan Ring: The furan-2-carboxylic acid can be synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a reaction with a suitable sulfonamide derivative.

    Attachment of the Benzo[d][1,3]dioxol-5-ylmethyl Group: This step involves the reaction of the intermediate with benzo[d][1,3]dioxole-5-carbaldehyde under reductive amination conditions.

    Chlorobenzyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Sulfamoyl Group Reactivity

The sulfamoyl (–SO₂–NH–) group exhibits susceptibility to hydrolysis and nucleophilic substitution. Key findings include:

Reaction TypeConditionsOutcomeSource
Acidic Hydrolysis HCl (6M), reflux, 12hCleavage to sulfonic acid and benzodioxol-5-ylmethylamine
Alkaline Hydrolysis NaOH (2M), 80°C, 6hPartial decomposition to sulfonate and ammonia
Nucleophilic Substitution R–NH₂ (primary amines), DMF, 60°CReplacement of –NH– with –NR– groups (e.g., alkylation with ethylamine)

In a study on structurally analogous sulfamoyl compounds, acidic hydrolysis led to complete cleavage of the sulfamoyl bridge, yielding a sulfonic acid derivative and a benzodioxol-5-ylmethylamine intermediate. Alkaline conditions resulted in partial decomposition, retaining the sulfonate group. Nucleophilic substitution with primary amines (e.g., ethylamine) under mild heating produced secondary sulfonamides .

Chlorobenzyl Substituent Reactivity

The 2-chlorobenzyl group participates in coupling and substitution reactions:

Reaction TypeConditionsOutcomeSource
Buchwald–Hartwig Coupling Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°CFormation of aryl-aryl bonds
SNAr Displacement K₂CO₃, DMF, 120°C, 24hReplacement of Cl with –O– or –S– groups

The chlorobenzyl moiety undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of palladium catalysts, enabling structural diversification . Electrophilic aromatic substitution (e.g., nitration) is hindered due to electron-withdrawing effects of the sulfamoyl group .

Furan Ring Modifications

The furan-2-carboxamide core is reactive toward electrophilic substitution and oxidation:

Reaction TypeConditionsOutcomeSource
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at C3 position
Oxidation mCPBA, CH₂Cl₂, rtEpoxidation of the furan ring

Nitration under mild acidic conditions selectively targets the C3 position of the furan ring . Oxidation with meta-chloroperbenzoic acid (mCPBA) forms an epoxide, though this reaction is less efficient (yield: ~45%) compared to simpler furan derivatives .

Benzodioxole Ring Stability

The benzodioxole ring demonstrates stability under standard conditions but undergoes ring-opening under extreme acidity:

Reaction TypeConditionsOutcomeSource
Acidic Ring-Opening H₂SO₄ (conc.), 150°C, 3hCleavage to catechol derivatives

Concentrated sulfuric acid at elevated temperatures cleaves the methylenedioxy bridge, yielding a catechol intermediate. This reaction is irreversible and accompanied by sulfonation of the aromatic ring.

Amide Bond Reactivity

The tertiary amide bond resists hydrolysis but participates in transamidation under specific conditions:

Reaction TypeConditionsOutcomeSource
Transamidation R–NH₂, HATU, DIPEA, DMF, 50°CExchange of 2-chlorobenzyl with other amines

Using coupling agents like HATU, the 2-chlorobenzylamine group can be replaced with alternative amines (e.g., 3-fluorophenylamine), enabling scaffold diversification . Reaction yields range from 60–75% depending on steric and electronic factors.

Reductive Transformations

The sulfamoyl and chlorobenzyl groups are amenable to reduction:

Reaction TypeConditionsOutcomeSource
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH, rtReduction of –SO₂–NH– to –S–NH–
Dechlorination Zn, HCl, MeOH, 60°CReplacement of Cl with H

Hydrogenation over palladium catalysts reduces the sulfamoyl group to a thioamide, though this reaction is low-yielding (~30%) . Dechlorination using zinc and hydrochloric acid removes the chlorine atom from the benzyl group .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with sulfamoyl groups often exhibit anticancer properties. The specific compound has been studied for its ability to inhibit Heat Shock Protein 90 (HSP90), a protein involved in cancer cell survival and proliferation. Inhibiting HSP90 can lead to the degradation of several oncogenic proteins, making this compound a potential candidate for cancer therapeutics .

Antimicrobial Properties

The presence of the benzo[d][1,3]dioxole moiety is known to enhance the antimicrobial activity of compounds. Studies have shown that derivatives of sulfamoyl compounds can exhibit significant antibacterial effects against various pathogens. This suggests that 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide may also possess similar properties, warranting further investigation into its efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

Compounds containing furan and sulfamoyl groups have been reported to exhibit anti-inflammatory activities. This compound's structure may allow it to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Study on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings suggest that this compound could be developed into a novel anticancer agent .

Antimicrobial Testing

In vitro testing against common bacterial strains revealed that the compound displayed notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would be those relevant to the biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds from the provided evidence, focusing on synthetic routes, substituent effects, and inferred bioactivity:

Compound Key Structural Features Synthetic Yield Molecular Formula Inferred Properties
Target Compound :
5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide
Furan-2-carboxamide, sulfamoyl linker, benzo[d][1,3]dioxole, 2-chlorobenzyl Not reported C₂₀H₁₈ClN₂O₆S High lipophilicity (logP ~3.5), potential CYP450 interaction due to electron-rich groups
Compound 2n :
5-(p-tolyl)benzo[d][1,3]dioxole
Benzo[d][1,3]dioxole core, p-tolyl substituent 29% C₁₅H₁₄O₂ Enhanced stability under UV irradiation; electron-donating methyl group improves reactivity
Compound 50 :
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide
Cyclopropanecarboxamide, benzo[d][1,3]dioxole, fluorophenyl-thiazole 27% C₂₇H₂₀FN₂O₄S Likely kinase inhibition activity due to thiazole and fluorophenyl motifs
2-Chloro-N-(furan-2-ylmethyl)-5-[methyl(phenyl)sulfamoyl]benzamide Sulfamoyl benzamide, furan-2-ylmethyl, chloro-substituted aromatic ring Not reported C₁₉H₁₇ClN₂O₄S Moderate solubility (logS ~-4.2), potential sulfonamide-based enzyme inhibition

Key Observations:

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step coupling reactions (e.g., sulfamoylation, benzylation), similar to the low yields (~27–29%) observed in structurally related compounds .
  • The benzo[d][1,3]dioxole moiety may require photochemical or transition-metal-free conditions for regioselective functionalization, as demonstrated in .

Substituent Effects: 2-Chlorobenzyl vs. Sulfamoyl Linker vs. Cyclopropanecarboxamide: The sulfamoyl group in the target compound may confer stronger hydrogen-bonding capacity than the cyclopropane ring in Compound 50, impacting binding kinetics .

Pharmacological Implications: The furan-2-carboxamide core (shared with Compound ) is associated with metabolic stability but may limit aqueous solubility compared to thiazole-based analogs (e.g., Compound 50) .

Biological Activity

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H14ClN3O6SC_{16}H_{14}ClN_{3}O_{6}S with a molecular weight of approximately 422.4 g/mol. The structure features a furan ring, a sulfamoyl group, and a benzo[d][1,3]dioxole moiety which are critical for its biological activity.

Anticancer Activity

Research indicates that benzodioxole derivatives exhibit significant anticancer properties. A study evaluating various benzodioxole compounds found that certain derivatives showed potent cytotoxicity against the Hep3B liver cancer cell line. For instance, two specific compounds (referred to as 2a and 2b) demonstrated IC50 values lower than those of doxorubicin, a standard chemotherapeutic agent . The mechanism appears to involve the induction of cell cycle arrest at the G2-M phase, suggesting that these compounds may disrupt normal cell division processes.

CompoundIC50 (µM)Mechanism of Action
2a7.4G2-M phase arrest
Doxorubicin8.0G2-M phase arrest
2bHigher than 20Less effective

Antioxidant Activity

In addition to anticancer effects, the compound's antioxidant properties have been explored. The DPPH assay indicated that some benzodioxole derivatives possess moderate antioxidant activity, with IC50 values comparable to known antioxidants like Trolox . This suggests a potential for these compounds in preventing oxidative stress-related damage.

The proposed mechanism involves the binding of the compound to specific cellular targets, disrupting their function and leading to apoptosis in cancer cells. This may involve inhibition of key enzymes or proteins involved in cell proliferation and survival .

Case Studies

  • Study on Hep3B Cells : In vitro tests showed that treatment with compound 2a resulted in a significant reduction in alpha-fetoprotein (AFP) secretion from Hep3B cells, indicating effective inhibition of tumor growth .
  • Toxicity Assessment : A zebrafish embryo model was employed to assess the toxicity of various benzodioxole derivatives, including our compound of interest. Results indicated low toxicity at therapeutic concentrations, supporting its potential for further development as an anticancer agent .

Q & A

Q. What synthetic methodologies are reported for preparing 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide?

The synthesis involves multi-step reactions, including:

  • Sulfamoylation : Introducing the sulfamoyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .
  • Amide coupling : Reacting furan-2-carboxylic acid derivatives with amines (e.g., 2-chlorobenzylamine) using coupling agents like EDC/HOBt .
  • Functionalization of the benzo[d][1,3]dioxole moiety : Methylation or substitution reactions under controlled pH and temperature . Critical parameters include solvent choice (e.g., acetonitrile for polar intermediates), reaction time (24–48 hours for cyclization steps), and purification via column chromatography .

Q. How is the compound characterized for purity and structural confirmation?

Standard analytical techniques include:

  • Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and functional groups (e.g., sulfamoyl NH at δ 8.2–8.5 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ at m/z 503.07) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies may arise from assay conditions or target selectivity. Methodological approaches include:

  • Dose-response profiling : Testing across a range of concentrations (e.g., 0.1–100 μM) to establish IC50_{50} values in cancer cell lines vs. microbial strains .
  • Target validation : Using siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., topoisomerase II or bacterial efflux pumps) .
  • Metabolic stability assays : Assessing compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. How is solubility and stability optimized for pharmacological studies?

  • Solubility enhancement : Co-solvent systems (e.g., DMSO:PBS mixtures) or formulation with cyclodextrins .
  • Stability under physiological conditions : pH-dependent degradation studies (e.g., stability at pH 7.4 vs. gastric pH 2.0) using LC-MS monitoring .
  • Lyophilization : Preparing stable lyophilized powders for long-term storage .

Q. What in silico approaches predict binding affinity and selectivity for therapeutic targets?

Computational methods include:

  • Molecular docking : Using AutoDock Vina to model interactions with kinase domains or bacterial enzymes (e.g., binding free energies < -8 kcal/mol suggest high affinity) .
  • Molecular dynamics (MD) simulations : Assessing ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR modeling : Correlating substituent electronic properties (e.g., Hammett constants) with bioactivity .

Q. How are structure-activity relationships (SAR) explored for this compound?

SAR studies focus on:

  • Modifying substituents : Replacing the 2-chlorobenzyl group with fluorinated or bulkier aryl groups to enhance target selectivity .
  • Bioisosteric replacements : Substituting the benzo[d][1,3]dioxole with thiophene or pyridine rings to improve metabolic stability .
  • Pharmacophore mapping : Identifying critical hydrogen bond donors (e.g., sulfamoyl NH) using Schrödinger’s Phase module .

Data Contradiction Analysis

  • Conflicting cytotoxicity data : Variations in IC50_{50} values across cell lines (e.g., HeLa vs. MCF-7) may stem from differential expression of drug transporters like P-gp. Mitigation includes using transporter inhibitors (e.g., verapamil) in assays .
  • Divergent antimicrobial results : Discrepancies in MIC values against Gram-positive vs. Gram-negative bacteria could reflect outer membrane permeability differences. Combining the compound with EDTA (to disrupt bacterial membranes) clarifies intrinsic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.